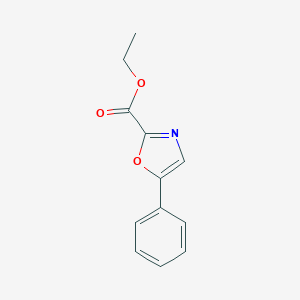

Ethyl 5-phenyloxazole-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQAQFQUJNFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539079 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-16-1 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Phenyloxazole 2 Carboxylate and Analogues

Conventional Synthetic Routes to Oxazole (B20620) Derivatives

Conventional methods for oxazole synthesis have been established for over a century and remain fundamental in organic synthesis. These routes typically involve the cyclization of acyclic precursors and are named after their discoverers. They offer diverse pathways to access variously substituted oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone method for the preparation of oxazoles, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.comijpsonline.com This reaction facilitates the formation of an oxazole ring through the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com It is a particularly effective method for producing 2,5-disubstituted oxazoles. ijpsonline.comacs.org

The reaction is typically catalyzed by strong acids or dehydrating agents. synarchive.com The mechanism commences with the protonation of the carbonyl group of the acylamino ketone, which activates it for nucleophilic attack by the amide oxygen. ijpsonline.comijpsonline.com The resulting intermediate then undergoes dehydration to yield the aromatic oxazole ring. ijpsonline.comijpsonline.com An isotopic labeling study using oxygen-18 confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water. acs.org While classic cyclodehydrating agents like sulfuric acid, phosphorus pentachloride, and phosphoryl chloride are often used, they can sometimes lead to lower yields. ijpsonline.compharmaguideline.com The use of polyphosphoric acid has been shown to improve yields to between 50-60%. ijpsonline.comijpsonline.com

| Reaction | Starting Material | Key Reagents | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PCl₅, POCl₃, Polyphosphoric Acid | 2,5-Disubstituted Oxazoles |

A notable extension of this method, developed by Wipf and colleagues, allows for the synthesis of substituted oxazoles from amino acid derivatives. This is achieved by oxidizing the side-chain of β-keto amides using the Dess-Martin periodinane, followed by cyclodehydration of the intermediate. wikipedia.org

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com The synthesis involves the reaction between a cyanohydrin and an aldehyde, typically aromatic, in equimolar amounts. wikipedia.org This condensation reaction is conducted in the presence of anhydrous gaseous hydrogen chloride dissolved in a dry ether solvent. ijpsonline.comwikipedia.orgresearchgate.net

The reaction mechanism is a type of dehydration that proceeds under mild conditions. ijpsonline.com It begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde; the nitrogen atom attacks the carbonyl carbon of the aldehyde. Subsequent intramolecular SN2 attack and loss of a water molecule yield a chloro-oxazoline intermediate. wikipedia.org Tautomerization followed by the elimination of HCl results in the formation of the final 2,5-disubstituted oxazole product. wikipedia.org A well-known example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in

| Reaction | Starting Materials | Key Reagents | Product Type |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted Oxazoles |

Bredereck Reaction and Modifications

The Bredereck reaction provides an efficient and economical route to synthesize oxazole derivatives. ijpsonline.com In its original form, the reaction involves heating α-haloketones with amides, such as formamide, to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.comslideshare.net This method is valued for its operational simplicity and effectiveness. ijpsonline.com

Modifications to the original Bredereck protocol have expanded its utility. One significant improvement involves the use of α-hydroxyketones as starting materials in place of α-haloketones, offering an alternative pathway that can be advantageous depending on substrate availability. ijpsonline.com

| Reaction | Starting Materials | Key Reagents | Product Type |

| Bredereck Reaction | α-Haloketone, Amide (e.g., Formamide) | Heat | 2,4-Disubstituted Oxazoles |

| Modification | α-Hydroxyketone, Amide | Heat | 2,4-Disubstituted Oxazoles |

Cycloisomerization of Propargyl Amides

The cycloisomerization of propargyl amides has emerged as a versatile and powerful strategy for the synthesis of polysubstituted oxazoles. ijpsonline.comtandfonline.com This method starts with readily accessible propargylic amides and proceeds under mild conditions to afford oxazole derivatives with high efficiency. ijpsonline.comacs.org The general pathway involves an initial cyclization to form an oxazoline (B21484) intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.comacs.org

A range of catalysts can effect this transformation, including salts of gold, silver, copper, molybdenum, and tungsten. rsc.org A practical and mild version of this reaction utilizes silica (B1680970) gel to mediate the cycloisomerization, yielding 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgfigshare.com Furthermore, tandem reactions have been developed, such as a Zn(OTf)₂-catalyzed process that combines cycloisomerization with an allylic alkylation of N-(propargyl)arylamides and allylic alcohols. nih.govacs.org Another approach involves a palladium-catalyzed coupling of N-propargylamides with aryl iodides, which is followed by an in situ cyclization to give 2,5-disubstituted oxazoles. organic-chemistry.org

| Reaction | Starting Material | Catalyst/Mediator | Product Type |

| Cycloisomerization | Propargyl Amide | Silica Gel, Au, Ag, Cu, Mo, W salts | Polysubstituted Oxazoles |

| Tandem Cycloisomerization/Alkylation | N-(Propargyl)arylamide, Allylic Alcohol | Zn(OTf)₂ | Allylic Oxazoles |

| Palladium-Catalyzed Cyclization | N-Propargylamide, Aryl Iodide | Pd₂(dba)₃, Tri(2-furyl)phosphine | 2,5-Disubstituted Oxazoles |

Erlenmeyer-Plochl Reaction and Azalactone Synthesis

The Erlenmeyer-Plochl reaction, named for Friedrich Gustav Carl Emil Erlenmeyer, is a classical method for synthesizing α-amino acids that proceeds via an oxazolone (B7731731) intermediate, also known as an azlactone. wikipedia.orgchemeurope.com The synthesis begins with the intramolecular condensation of an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640). ijpsonline.comdrugfuture.comyoutube.com

This initial step forms a 5-oxazolone (azlactone). wikipedia.org This azlactone intermediate possesses acidic protons at the C4 position and can subsequently react with a carbonyl compound, typically an aldehyde, in the presence of acetic anhydride and sodium acetate (B1210297). ijpsonline.comwikipedia.org The product of this condensation is an unsaturated azlactone. This intermediate can then be converted to the corresponding unsaturated α-acylamino acid upon hydrolysis, and further reduction yields the target amino acid. wikipedia.orgdrugfuture.com While primarily an amino acid synthesis, its core chemistry involves the formation and reaction of an oxazole-related heterocycle, making it relevant to the broader field of oxazole chemistry. wikipedia.org

| Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| Erlenmeyer-Plochl Reaction | N-Acylglycine, Aldehyde | Acetic Anhydride, Sodium Acetate | Azlactone (Oxazolone), α-Amino Acid |

Davidson Reaction

The Davidson reaction, or Davidson oxazole synthesis, is a method for preparing substituted oxazoles from O-acylacyloin precursors. tandfonline.comwikipedia.org This reaction was detailed by David Davidson in 1937, building upon earlier research. wikipedia.org The transformation is typically carried out using ammonium (B1175870) acetate in acetic acid. wikipedia.org

The proposed reaction mechanism begins with the reaction of the O-acylacyloin derivative with ammonium acetate, which generates an ionic intermediate. wikipedia.org This intermediate undergoes rearrangement and cyclization, followed by the elimination of two molecules of water, to form the protonated oxazole. wikipedia.org Deprotonation by a base then furnishes the final substituted oxazole product. wikipedia.org

| Reaction | Starting Material | Key Reagents | Product Type |

| Davidson Reaction | O-Acylacyloin | Ammonium Acetate, Acetic Acid | Substituted Oxazoles |

Advanced Synthetic Strategies

Modern organic synthesis offers several powerful methods for the construction of the oxazole core. These strategies often provide high yields, good functional group tolerance, and opportunities for diverse substitutions, moving beyond classical methods that may require harsh conditions or limited substrate scopes.

Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanide (TosMIC)

First reported in 1972, the Van Leusen oxazole synthesis has become a widely used and reliable method for preparing 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). This one-pot reaction proceeds under mild conditions and is recognized for its versatility.

The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction. The reaction is initiated by the base-mediated deprotonation of TosMIC at the carbon adjacent to the isocyanide and sulfonyl groups. This creates a nucleophilic intermediate that attacks the carbonyl carbon of an aldehyde.

The key steps of the mechanism are as follows:

Deprotonation: A base, typically potassium carbonate, removes the acidic proton from the active methylene (B1212753) group of TosMIC.

Nucleophilic Addition: The resulting TosMIC anion adds to the aldehyde carbonyl group.

Cyclization: An intramolecular cyclization occurs via a 5-endo-dig pathway, where the oxygen of the resulting alkoxide attacks the isocyanide carbon, forming a five-membered oxazoline ring intermediate.

Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group facilitates a base-promoted elimination of p-toluenesulfinic acid (TosH). This elimination drives the aromatization of the ring.

Aromatization: The loss of the tosyl group leads to the formation of the stable aromatic oxazole ring.

The Van Leusen synthesis is highly adaptable for creating a wide array of substituted oxazoles. Its utility extends to the synthesis of complex molecules and libraries of compounds for drug discovery. For instance, the reaction can be performed in ionic liquids, which act as green and recyclable solvents, to produce 4,5-disubstituted oxazoles in high yields. This approach is operationally simple and environmentally friendly. Researchers have successfully synthesized various 5-(het)aryl oxazoles and even complex, multi-substituted molecules using this methodology.

| Application | Reactants | Solvent/Conditions | Product Type |

| Parallel Synthesis | Aldehydes, TosMIC | Solution-phase | 5-Substituted Oxazoles |

| Green Chemistry | Aldehydes, TosMIC, Aliphatic Halides | Ionic Liquids (e.g., [bmim]Br), K2CO3 | 4,5-Disubstituted Oxazoles |

| Complex Molecule Synthesis | Tris-aldehyde substrates, TosMIC | Methanol, K2CO3, reflux | 5-Substituted Tris-oxazoles |

| Heterocyclic Functionalization | Pyrimidine aldehydes, TosMIC | Methanol, K2CO3 | Oxazole-functionalized pyrimidines |

Metal-Catalyzed and Mediated Reactions

Transition metal catalysis offers powerful and efficient alternatives for synthesizing oxazole rings, often proceeding through different mechanisms such as C-H activation or oxidative cyclization. Palladium and copper are prominent metals used in these transformations.

Palladium catalysis provides a highly efficient pathway for the synthesis of substituted oxazoles from simple and readily available starting materials like amides and ketones. organic-chemistry.org This strategy often involves sequential C-N and C-O bond formations in a single step. organic-chemistry.org One notable method utilizes palladium acetate as the catalyst, potassium persulfate (K₂S₂O₈) as the oxidant, and copper(II) bromide (CuBr₂) as a promoter to achieve the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. thieme-connect.com The proposed mechanism involves dehydration condensation, isomerization, and subsequent Pd-catalyzed C-H activation followed by reductive elimination to form the oxazole ring. organic-chemistry.org

Other palladium-catalyzed approaches include:

Cascade Difluoroalkylation/Cyclization: A process that constructs oxazoles from N-propargylamides, introducing difluoromethyl groups in a one-pot reaction. acs.org

C-H Addition to Nitriles: A redox-neutral method where electron-rich heteroarenes add to O-acyl cyanohydrins, followed by cyclization to yield trisubstituted oxazoles. acs.org

Oxidative Cyclization of Alkynes: A bimetallic Pd/Cu system catalyzes the reaction of propargyl esters and benzylamines to form trisubstituted oxazoles, using water as the source of the oxygen atom. rsc.org

These methods are valued for their broad substrate scope, functional group tolerance, and ability to avoid harsh reagents often required in traditional syntheses. organic-chemistry.orgthieme-connect.com

Copper-catalyzed reactions have emerged as a practical tool for constructing oxazole rings. One effective method involves the copper(II)-mediated oxidative cyclization of enamides. In a representative procedure, an enamide can be treated with an oxidant like (diacetoxyiodo)benzene (B116549) in the presence of a catalytic amount of copper(II) triflate to yield the corresponding oxazole in excellent yields.

The plausible reaction mechanism is believed to proceed through the following steps:

Single Electron Transfer: The copper(II) catalyst removes one electron from the enamide, generating a radical cation intermediate.

Deprotonation: This radical cation undergoes deprotonation to form a free radical.

Second Oxidation: A second molecule of the copper(II) catalyst abstracts another electron from the radical intermediate.

Cyclization and Deprotonation: The resulting species undergoes cyclization and a final deprotonation to yield the aromatic oxazole product.

This approach is attractive due to its efficiency and the use of a catalytic amount of the copper salt.

Oxidative Cyclization Pathways

Oxidative cyclization represents a key strategy for oxazole synthesis, often employing readily available starting materials. These reactions can be mediated by various reagents and proceed through the formation of crucial C-O bonds.

One prominent metal-free approach utilizes phenyliodine diacetate (PIDA) to mediate the intramolecular cyclization of enamides, yielding a broad range of functionalized oxazoles. organic-chemistry.org A similar pathway involves a copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature through vinylic C-H bond functionalization to produce 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a domino oxidative cyclization can be achieved using a tert-butyl hydroperoxide/iodine (t-BuOOH/I₂) system, allowing for the synthesis of various polysubstituted oxazoles from accessible starting materials under mild conditions. organic-chemistry.org

The oxidative cyclization of phenolic Schiff bases, formed from the condensation of o-aminophenols and aldehydes, is another widely used method. A variety of oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate, and lead(IV) acetate. researchgate.net

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and reaction control. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. uc.pt

The synthesis of oxazole derivatives has been successfully adapted to flow systems. For instance, an oxazole carboxylic acid, a key synthetic intermediate, has been produced in multigram quantities using a sequential flow process without the need for traditional workup or purification steps between stages. uc.pt Flow chemistry has also been utilized for Paal-Knorr pyrrole (B145914) synthesis, which demonstrates the technology's ability to manage highly exothermic reactions effectively. uc.pt The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity. beilstein-journals.orgnjtech.edu.cn For example, ethyl diazoacetate, a potentially explosive but versatile reagent, can be safely generated and used in situ within a continuous-flow microreactor system. beilstein-journals.org

Multicomponent Reactions for Oxazole Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are advantageous due to their high atom economy, step economy, and the ability to rapidly generate molecular complexity. mdpi.comwindows.net

A cornerstone MCR for oxazole synthesis is the van Leusen reaction, which typically involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.commdpi.com The TosMIC reagent serves as a "3-atom synthon," providing the C2-N-C1 fragment of the oxazole ring. mdpi.com The reaction proceeds through an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole. mdpi.com This method has been widely applied to synthesize a variety of oxazole-containing compounds, including pimprinine (B1677892) analogues and other complex molecules. mdpi.com The reaction can be performed under various conditions, including microwave assistance, which can lead to high yields and broad substrate scope. mdpi.com

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ijpsonline.comresearchgate.net These approaches in oxazole synthesis not only minimize environmental impact but also often enhance reaction performance, leading to higher yields, improved purity, and reduced energy consumption compared to conventional methods. ijpsonline.comresearchgate.net

Key green synthetic strategies for oxazoles include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields. researchgate.netacs.org A microwave-assisted van Leusen synthesis, for example, has been shown to be highly efficient for producing 5-aryl-1,3-oxazoles. mdpi.com

Ultrasonic Irradiation : Sonochemistry promotes reactions through acoustic cavitation, offering benefits like enhanced reaction efficiency and milder conditions. nih.govnih.gov It has been successfully applied to the synthesis of isoxazole (B147169) derivatives, a related class of heterocycles, often reducing byproduct formation and enabling the use of green solvents. nih.gov

Use of Green Solvents and Catalysts : Replacing toxic organic solvents with environmentally benign alternatives like water or ionic liquids is a central theme in green chemistry. ijpsonline.comresearchgate.net An improved van Leusen reaction has been developed using β-cyclodextrin as a catalyst in water, allowing the reaction to proceed efficiently at lower temperatures. mdpi.com Natural clays (B1170129) have also been employed as biocatalysts for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com

Catalyst-Free and Solvent-Free Conditions : Some green protocols eliminate the need for both a catalyst and a solvent. Grinding techniques, for instance, use mechanochemistry to drive reactions in a solvent-free manner, offering a clean and efficient synthetic route. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. The application of microwave irradiation in the synthesis of heterocyclic compounds, including oxazoles, has been widely explored. This method utilizes the efficient heating of polar solvents and reactants by microwave energy, which can significantly reduce reaction times from hours to minutes. researchgate.net

In the context of oxazole synthesis, microwave energy can be applied to classical condensation reactions, such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com By employing microwave heating, the synthesis of various 1,3-oxazole derivatives can be achieved with improved efficiency. For instance, the reaction of (N′-ethoxycarbonyl)-4-alkyl(aryl)hydrazonic acid ethyl ester with primary amines under microwave irradiation yields triazolone derivatives in as little as 5-10 minutes. This rapid synthesis highlights the potential of microwave assistance for the production of related heterocyclic systems like oxazoles.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Heterocycle Synthesis

| Heterocyclic System | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline Derivatives | Conventional | Not specified | 62-65% | nih.gov |

| Quinoline Derivatives | Microwave | 2-10 min | 43-92% | nih.gov |

| 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | Not specified | nih.gov |

| 2-Quinolinone-fused γ-lactones | Microwave | 10 seconds | 33-45% | nih.gov |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to the formation of highly reactive species. researchgate.net

Ultrasound has been successfully employed in the one-pot, three-component synthesis of novel thiazolo[2,3-e] researchgate.netudel.edunih.govdiazaphosphole-6-carboxylates, which are analogues of oxazole carboxylates. rsc.orgnih.gov In a typical procedure, a mixture of an amino-thiazole-carboxylate, an aromatic aldehyde, and a dichlorophosphite (B8498940) in a solvent like tetrahydrofuran (B95107) (THF) is subjected to ultrasound irradiation. nih.gov This method has been shown to produce the desired products in high yields within a short timeframe (30-90 minutes) at moderate temperatures (around 50 °C). rsc.orgnih.gov

A comparative study between conventional heating and ultrasound-assisted synthesis for these thiazole (B1198619) derivatives demonstrated a significant reduction in reaction time from 8 hours to 30-90 minutes and an increase in yield from a 65-83% range to an 88-96% range. nih.gov This highlights the efficiency of ultrasound as a green synthetic tool.

Table 2: Conventional vs. Ultrasound-Assisted Synthesis of Thiazole Analogues

| Entry | Aldehyde | Method | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-chlorobenzaldehyde | Conventional | 8 | 83 |

| 2 | 4-chlorobenzaldehyde | Ultrasound | 1 | 96 |

| 3 | 4-methoxybenzaldehyde | Conventional | 8 | 76 |

| 4 | 4-methoxybenzaldehyde | Ultrasound | 0.5 | 94 |

| 5 | 4-nitrobenzaldehyde | Conventional | 8 | 65 |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com They can act as both solvents and catalysts in organic synthesis. nih.gov The unique properties of ILs, such as their polarity and ability to form hydrogen bonds, can influence reaction pathways and enhance reaction rates. nih.govmdpi.com

In the synthesis of heterocyclic compounds, ILs can activate reactants and facilitate cyclization reactions. nih.gov For example, the synthesis of 2-aryl benzimidazoles has been promoted by the ionic liquid [pmim]BF4, which activates the aldehyde for nucleophilic attack. nih.gov This principle can be extended to the synthesis of oxazoles. Functionalized ILs, such as those with acidic or basic groups, can be designed to specifically catalyze certain reaction steps. nih.gov

The reusability of ILs is a key advantage. After a reaction, the product can often be separated by extraction with a conventional organic solvent, and the IL can be recovered and reused multiple times with little to no decrease in activity. nih.gov

Deep Eutectic Solvents in Oxazole Synthesis

Deep eutectic solvents (DESs) represent a newer class of green solvents that share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and biodegradable. researchgate.netnih.gov A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) like choline (B1196258) chloride, and a hydrogen bond donor (HBD) like urea (B33335) or glycerol, which form a eutectic mixture with a melting point lower than that of the individual components. nih.govnih.gov

The combination of DESs with ultrasound irradiation has been reported as a novel and highly efficient method for the synthesis of oxazoles. researchgate.net This synergistic approach not only improves yields and reduces reaction times but also leads to significant energy savings. researchgate.net The DES can be recycled for several runs without a negative impact on its performance, further enhancing the sustainability of the process. researchgate.net The use of DESs aligns with the principles of green chemistry by replacing hazardous and volatile organic solvents. nih.gov

Table 3: Properties and Components of Common Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | 12 | nih.gov |

| Choline Chloride | Glycerol | 1:2 | -35 | nih.gov |

Biocatalysis in Oxazole Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While direct enzymatic synthesis of the oxazole ring is less common, biocatalysts are highly effective for the derivatization of heterocyclic compounds. Lipases, for instance, are widely used for the enantioselective acylation or hydrolysis of alcohols and esters, which can be applied to precursors or derivatives of Ethyl 5-phenyloxazole-2-carboxylate.

The combination of biocatalysis with non-conventional solvents like ionic liquids can lead to enhanced enzyme stability and selectivity. mdpi.com For example, Pseudomonas cepacia lipase (B570770) has been used for the resolution of racemic alcohols in the ionic liquid [bmim][PF6], achieving high enantioselectivity. mdpi.com This approach allows for the synthesis of chirally pure oxazole derivatives, which is often crucial for their biological activity. The enzyme and the ionic liquid can often be recycled, making the process more sustainable. mdpi.com

Solvent-Free Methods

Conducting reactions without a solvent minimizes waste and reduces environmental impact. acs.org Solvent-free reactions can be promoted by grinding, heating, or microwave irradiation. udel.eduacs.org In many cases, one of the reactants, being a liquid, can act as a solvent for the other solid reactant. udel.edu

The Knoevenagel condensation, a key reaction for forming carbon-carbon double bonds, has been successfully performed under solvent-free conditions using microwave irradiation to synthesize (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. researchgate.net Similarly, the Wittig reaction, used to synthesize alkenes, can be carried out without a solvent by mixing a solid phosphonium (B103445) ylide with a liquid aldehyde. udel.edu These methods are applicable to the synthesis of precursors for this compound, where an appropriately substituted aldehyde is a key starting material. The reaction between (carbethoxymethylene)triphenylphosphorane (B24862) and benzaldehyde at room temperature without a solvent is a classic example. udel.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxazole (B20620) Derivatives

NMR spectroscopy is the cornerstone for the structural elucidation of oxazole derivatives, providing unambiguous evidence of the molecular structure. ipb.pt The chemical environment of each proton and carbon atom is recorded as a chemical shift (δ) in parts per million (ppm), and the interactions between neighboring nuclei (coupling) help to piece together the molecular puzzle. For oxazoles, the acidity of the ring protons generally follows the order C(2)-H > C(5)-H > C(4)-H. thepharmajournal.comijpbs.com

¹H NMR Spectral Analysis of Oxazole Ring and Substituents

The proton NMR (¹H NMR) spectrum of ethyl 5-phenyloxazole-2-carboxylate reveals characteristic signals for each part of the molecule. The parent oxazole compound typically shows resonances between 7.00 and 8.00 ppm. thepharmajournal.com In this derivative, the protons of the phenyl group and the single proton on the oxazole ring are found in this aromatic region, while the ethyl ester protons appear in the upfield region.

Specific ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) has been reported as follows. ucd.iersc.org The two protons on the phenyl ring adjacent to the oxazole ring appear as a multiplet around δ 7.71–7.75 ppm. ucd.ie The remaining three protons of the phenyl ring appear as a multiplet between δ 7.36 and 7.46 ppm. ucd.ie A key signal is the singlet for the C(4)-H proton on the oxazole ring, which appears at approximately δ 7.49-7.52 ppm. ucd.iersc.org

The ethyl ester group gives rise to two distinct signals. A quartet at approximately δ 4.47 ppm corresponds to the two methylene (B1212753) (-CH₂-) protons, which are split by the three adjacent methyl protons. ucd.ie These three methyl (-CH₃) protons appear as a triplet at around δ 1.44-1.46 ppm, split by the two methylene protons. ucd.iersc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.71 - 7.75 | m | 2H | Phenyl H (ortho) | ucd.ie |

| 7.49 - 7.52 | s | 1H | Oxazole C(4)-H | ucd.iersc.org |

| 7.36 - 7.46 | m | 3H | Phenyl H (meta, para) | ucd.ie |

| 4.47 | q (J = 7.2 Hz) | 2H | -OCH₂CH₃ | ucd.ie |

| 1.44 - 1.46 | t (J = 7.2 Hz) | 3H | -OCH₂CH₃ | ucd.iersc.org |

Data recorded in CDCl₃. Abbreviations: s = singlet, t = triplet, q = quartet, m = multiplet, J = coupling constant in Hertz.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, twelve distinct carbon signals are expected. The carbon atoms of the oxazole ring are typically deshielded and appear at characteristic chemical shifts.

Reported ¹³C NMR data shows the carbonyl carbon of the ester at δ 155.6 ppm. rsc.org The three carbons of the oxazole ring appear at δ 154.2 (C5), δ 151.5 (C2), and δ 123.8 (C4). rsc.org The carbons of the phenyl ring resonate in the range of δ 125.0 to 129.7 ppm. rsc.org The methylene and methyl carbons of the ethyl group are observed in the upfield region at δ 62.5 and δ 14.1 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 155.6 | Ester C=O | rsc.org |

| 154.2 | Oxazole C5 | rsc.org |

| 151.5 | Oxazole C2 | rsc.org |

| 129.7 | Phenyl C (para) | rsc.org |

| 129.0 | Phenyl CH (meta) | rsc.org |

| 126.6 | Phenyl C (ipso) | rsc.org |

| 125.0 | Phenyl CH (ortho) | rsc.org |

| 123.8 | Oxazole C4 | rsc.org |

| 62.5 | -OCH₂CH₃ | rsc.org |

| 14.1 | -OCH₂CH₃ | rsc.org |

Data recorded in CDCl₃ at 100 MHz.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity between atoms, especially in complex molecules. ipb.ptfigshare.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the methylene quartet (δ ~4.47 ppm) and the methyl triplet (δ ~1.45 ppm) of the ethyl group, confirming their connectivity. It would also show correlations among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. The HSQC spectrum would link the oxazole proton signal at δ ~7.50 ppm to the oxazole carbon C4 at δ 123.8 ppm. Similarly, it would connect the phenyl proton signals to their corresponding phenyl carbon signals and the ethyl proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds) and is vital for piecing together the molecular fragments. mdpi.combeilstein-journals.org Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the oxazole C(4)-H proton (δ ~7.50 ppm) to the oxazole carbons C2 and C5, and to the ipso-carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring (δ ~7.73 ppm) to the oxazole carbon C5.

Correlations from the methylene protons of the ethyl group (δ ~4.47 ppm) to the ester carbonyl carbon (δ 155.6 ppm) and the oxazole carbon C2.

Mass Spectrometry (MS) and Fragmentation Patterns of Oxazole Esters

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural information. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₁NO₃), the calculated exact mass is 217.0739 Da. nih.gov HRMS analysis using an ESI source has found the sodium adduct of the molecule ([M+Na]⁺) at an m/z of 240.0635, which corresponds to the calculated value of 240.0631 for C₁₂H₁₁NNaO₃. rsc.org This provides strong evidence for the assigned molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), making it ideal for determining the molecular weight of the analyte. rsc.org This technique is also highly effective for monitoring the progress of chemical reactions. rsc.org In the synthesis of this compound, ESI-MS can be used to track the consumption of reactants and the formation of the product in real-time by observing the appearance and increasing intensity of the ion at m/z 218.1 ([M+H]⁺) or 240.1 ([M+Na]⁺). ucd.iersc.org

The fragmentation of esters in mass spectrometry often involves characteristic losses. libretexts.org For this compound, common fragmentation pathways would include:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the bond next to the carbonyl group could lead to the loss of an ethoxy radical (mass 45), resulting in a fragment ion corresponding to the oxazolyl-phenyl acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene (mass 28) from the ethyl ester, resulting in an ion corresponding to the free carboxylic acid.

Cleavage of the ester group: Fragmentation can also result in the loss of the entire ethyl carboxylate group.

Further fragmentation of the oxazole or phenyl rings can also occur, providing a complex but interpretable fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its core structural components: the ethyl ester, the phenyl group, and the oxazole ring.

Key absorptions for this compound include peaks at 1447, 1382, 1276, 1181, 1126, 764, and 690 cm⁻¹. rsc.org The region above 1700 cm⁻¹ is particularly diagnostic for the carbonyl group (C=O) of the ethyl ester, which typically shows a strong absorption band. In closely related analogues, this stretch is observed distinctly. For instance, ethyl 5-(p-tolyl)oxazole-2-carboxylate and ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate exhibit strong C=O stretching vibrations at 1737 cm⁻¹ and 1726 cm⁻¹, respectively. rsc.org The C-O stretching vibrations of the ester group are also prominent, typically appearing in the 1300-1100 cm⁻¹ range. rsc.org

The vibrations associated with the oxazole ring and the phenyl substituent contribute to the fingerprint region of the spectrum. The C=N stretching within the oxazole ring and the C=C stretching of the aromatic phenyl ring typically occur in the 1650-1450 cm⁻¹ region. rsc.orgamazonaws.com The peaks observed at 1447 cm⁻¹ for the title compound are consistent with these aromatic and heteroaromatic ring stretches. rsc.org Out-of-plane bending vibrations for the substituted benzene (B151609) ring are evident at lower wavenumbers, such as the bands at 764 and 690 cm⁻¹. rsc.org

A summary of significant IR absorption bands for this compound and its analogues is presented below.

| Compound | Key IR Absorption Bands (cm⁻¹) | Source(s) |

| This compound | 1447, 1382, 1276, 1181, 1126, 764, 690 | rsc.org |

| Ethyl 5-(p-tolyl)oxazole-2-carboxylate | 1737, 1526, 1490 | rsc.org |

| Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate | 1726, 1477, 1411, 1184, 1127, 1090, 833 | rsc.org |

| Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate | 1724, 1475, 1408, 1279, 1182, 834 | rsc.org |

| Ethyl 2,5-diphenyloxazole-4-carboxylate | 3062, 2982, 1720, 1562, 1488, 1215 | rsc.org |

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | 2967, 1713, 1608, 1377, 1183, 1112, 712, 691 | amazonaws.com |

X-ray Crystallography for Solid-State Structure Determination of Analogues

A notable analogue that has been structurally characterized is 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), a compound containing two 5-phenyloxazol-2-yl units. researchgate.net The analysis of POPOP reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision. researchgate.net Such studies are crucial for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the packing of molecules in the solid state and influence the material's bulk properties. researchgate.net

The crystal structure of other derivatives, such as 2-anilino-5-aryloxazoles, has also been confirmed through X-ray crystallography, which helped in elucidating their binding mode in biological systems. nih.gov

The crystallographic data for the analogue 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) is detailed in the table below.

| Parameter | Value | Source(s) |

| Compound | 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) | researchgate.net |

| Molecular Formula | C₂₄H₁₆N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell a | 9.23 Å | researchgate.net |

| Unit Cell b | 5.285 Å | researchgate.net |

| Unit Cell c | 19.322 Å | researchgate.net |

| Unit Cell Angle β | 92.08° | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of Ethyl 5 Phenyloxazole 2 Carboxylate

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally considered difficult due to the electron-deficient nature of the ring, a consequence of the electronegative oxygen and nitrogen atoms. pharmaguideline.com However, the presence of activating groups can facilitate these reactions.

In the case of ethyl 5-phenyloxazole-2-carboxylate, the phenyl group at the C5 position acts as an electron-donating group, thereby activating this position for electrophilic attack. tandfonline.com This directing effect is a common feature in the chemistry of substituted oxazoles, where electrophilic substitution preferentially occurs at the C5 position when an activating group is present. tandfonline.comnih.gov The C4 position is the next most reactive site for electrophilic substitution on an oxazole ring, followed by the C2 position. pharmaguideline.com However, the strong electron-withdrawing effect of the ethyl carboxylate group at C2 deactivates this position significantly.

Recent research has demonstrated the development of palladium-catalyzed direct arylation methods that exhibit high regioselectivity at the C5 position of oxazoles. organic-chemistry.org These methods often employ specific phosphine (B1218219) ligands and polar solvents to favor C5 arylation over C2 arylation. organic-chemistry.org

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. cdn-website.comlibretexts.org In this compound, the phenyl group at C5 serves as an EDG, enhancing the reactivity of the C5 position towards electrophiles. tandfonline.com The presence of EDGs on the phenyl ring itself can further modulate this reactivity. For instance, an electron-donating substituent on the phenyl ring would be expected to further increase the rate of electrophilic substitution at the C5 position of the oxazole. derpharmachemica.com Conversely, electron-withdrawing groups on the phenyl ring would decrease this reactivity. otterbein.edu

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. derpharmachemica.comthepharmajournal.com The electron-rich nature of the ring makes it resistant to attack by nucleophiles. However, the presence of good leaving groups or strongly electron-withdrawing substituents can facilitate such reactions.

The ease of nucleophilic substitution at the different positions of the oxazole ring generally follows the order C2 > C4 > C5. tandfonline.comthepharmajournal.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when substituted with a good leaving group. pharmaguideline.com

In this compound, the C2 position is substituted with an ethyl carboxylate group. While not a typical leaving group, its electron-withdrawing nature does increase the electrophilicity of the C2 carbon. Nucleophilic attack at this position would likely lead to reactions involving the ester functionality rather than substitution on the ring itself, unless under conditions that favor ring opening.

Direct nucleophilic substitution at the C4 and C5 positions is even less favorable. The phenyl group at C5 further increases the electron density at this position, making it particularly resistant to nucleophilic attack.

It's important to note that many reactions involving nucleophiles and oxazoles lead to ring cleavage rather than direct substitution. pharmaguideline.com

Oxidation Reactions of the Oxazole Ring

The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.comsemanticscholar.org The specific products of oxidation depend on the oxidizing agent used and the substitution pattern of the oxazole.

Oxidation of the oxazole ring often initiates at the C4 position, leading to the cleavage of the C4-C5 bond. semanticscholar.orgnih.gov This reactivity has been observed in various substituted oxazoles. For this compound, oxidation could potentially lead to the formation of derivatives of benzoic acid and other fragmented products resulting from the breakdown of the heterocyclic ring. The presence of the phenyl group at C5 and the ethyl carboxylate at C2 will influence the specific outcome of the oxidation reaction.

Studies on the photo-oxidation of oxazoles have shown that singlet oxygen can react with the oxazole ring via a [4+2] cycloaddition, leading to the formation of an unstable endoperoxide. cdu.edu.au This intermediate can then undergo further reactions, including ring cleavage. The electron density distribution in the highest occupied molecular orbital (HOMO) of the oxazole ring indicates that the C2 and C5 positions are potential sites for initial electrophilic attack by singlet oxygen. cdu.edu.au

Reduction Reactions of Oxazole Derivatives

The ester moiety and the oxazole ring of this compound and its derivatives can undergo reduction under various conditions. The choice of reducing agent determines the reaction's outcome.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group. For instance, the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate with LiAlH₄ yields (5-methyl-2-phenyloxazol-4-yl)ethanol. researchgate.netthieme-connect.de This reaction proceeds via nucleophilic acyl substitution, where the hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding primary alcohol after workup. thieme-connect.de It is expected that this compound would similarly be reduced to (5-phenyloxazol-2-yl)methanol.

Milder reducing agents can selectively reduce the ester to an aldehyde. For example, ethyl oxazole-2-carboxylate can be converted to oxazole-2-carboxaldehyde. Catalytic hydrogenation can also be employed. In the synthesis of 2,4,5-trisubstituted oxazoles, an intermediate was reduced using either zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas. thieme-connect.de

Table 1: Reduction Reactions of Oxazole Carboxylates

| Starting Material | Reducing Agent(s) | Product | Reference |

|---|

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a diene. Due to the presence of the electronegative oxygen and nitrogen atoms, the oxazole ring is electron-deficient. acs.org

In a normal-electron-demand Diels-Alder reaction, the oxazole (the diene) reacts with an electron-rich dienophile. However, the more common approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org The reactivity of the oxazole ring as a diene can be enhanced by protonation or alkylation of the nitrogen atom, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, facilitating the reaction with a dienophile. acs.orgnih.govacs.org This activation stabilizes the transition state and lowers the activation barrier. acs.orgnih.gov The initial cycloadduct can then undergo further reactions, such as dehydration, to form a stable aromatic product, like a pyridinium (B92312) cation. acs.org

Beyond Diels-Alder reactions, oxazoles can undergo other cycloadditions:

[4+2] Cycloaddition with Singlet Oxygen: The reaction between oxazole and singlet oxygen proceeds via a [4+2] cycloaddition pathway to form an unstable endoperoxide intermediate. nih.gov This intermediate is postulated to rearrange to a triamide end-product. nih.gov

Photocycloadditions: Oxazoles can undergo photochemical cycloadditions. Depending on the substituents on the oxazole ring, these can proceed via [2+2] or [4+4] cycloaddition pathways. mdpi.com

The development of intramolecular Diels-Alder reactions of oxazoles (IMDAO) has become a powerful strategy for the synthesis of complex heterocyclic and natural product scaffolds. thieme-connect.compitt.edu

Table 2: Cycloaddition Reactions Involving the Oxazole Ring

| Reaction Type | Reactant | Oxazole Role | Key Features | Reference |

|---|---|---|---|---|

| Diels-Alder | Ethylene (B1197577) | Electron-deficient diene | Reaction is facilitated by acid catalysis or N-alkylation. | nih.gov, acs.org, acs.org |

| [4+2] Cycloaddition | Singlet Oxygen | Diene | Forms an imino-anhydride intermediate. | nih.gov |

| Photocycloaddition | Carbonyl compounds | Diene or Dienophile | Can proceed via [2+2] or [4+4] pathways depending on substitution. | mdpi.com |

Hydrolysis of Ester Moiety

The ethyl ester group of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This reaction is a standard saponification.

A procedure for the hydrolysis of the isomeric ethyl 5-phenyloxazole-4-carboxylate involves stirring the ester with sodium hydroxide (B78521) (NaOH) in a mixture of ethanol (B145695) and water at room temperature. acs.org After the reaction is complete, acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt to give the final 5-phenyloxazole-4-carboxylic acid. acs.org Similar conditions are expected to efficiently hydrolyze this compound to 5-phenyloxazole-2-carboxylic acid.

The reactivity of related oxazolone (B7731731) systems in base-catalyzed hydrolysis has been studied kinetically. researchgate.net It has also been noted that some substituted oxazole derivatives are sensitive to moisture and can readily undergo hydrolysis. nih.govsci-hub.se

Table 3: Hydrolysis of Ethyl Phenyl-Oxazolecarboxylate

| Starting Material | Reagents | Product | Reference |

|---|

Theoretical and Computational Studies of Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been extensively used to elucidate the reaction mechanisms, kinetics, and electronic properties of oxazole and its derivatives.

Diels-Alder Reactions: DFT and ab initio calculations have been used to model the transition states of the Diels-Alder reaction between oxazole and ethylene. acs.org These studies confirm that protonation of the oxazole nitrogen lowers the activation barrier and that the reaction proceeds with high exothermicity, favoring the formation of pyridinium products. acs.org Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) helps in understanding the reactivity and preference for inverse-electron-demand pathways. acs.orgnih.gov

Oxidation Reactions: The reaction of oxazole with singlet oxygen has been investigated using DFT (B3LYP) calculations. nih.gov These studies mapped the [4+2] cycloaddition pathway and calculated an activation energy of 57 kJ/mol. nih.gov Similarly, the atmospheric oxidation of oxazole by hydroxyl (OH) radicals has been studied using DFT (M06-2X and ωB97XD methods) coupled with Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory for kinetics. researchgate.net These calculations showed that OH addition to the carbon atoms is kinetically favored over hydrogen abstraction. researchgate.net

Other Reactions: Computational studies have also explored the reaction pathways between deprotonated oxazole and carbon disulfide (CS₂) at the MP2 level of theory, identifying barrierless association and sulfur atom abstraction pathways. researchgate.net DFT has also been instrumental in investigating the formation mechanisms of substituted oxazoles, such as 2-aminooxazole, under prebiotically plausible conditions, highlighting the catalytic role of phosphate (B84403) ions. rsc.org

These computational approaches provide deep mechanistic insights that complement experimental findings and aid in predicting the reactivity of complex molecules like this compound.

Table 4: Theoretical Studies on Oxazole Reaction Pathways

| Reaction Studied | Computational Method(s) | Key Findings | Reference |

|---|---|---|---|

| Diels-Alder Reaction | DFT, ab initio, AM1 | Protonation lowers the activation barrier; analysis of HOMO-LUMO gap explains reactivity. | acs.org |

| Oxidation by Singlet Oxygen | DFT (B3LYP) | Confirmed [4+2] cycloaddition pathway with an activation energy of 57 kJ/mol. | nih.gov |

| Oxidation by OH Radicals | DFT, TST, RRKM | OH-addition to ring carbons is kinetically preferred over H-abstraction. | researchgate.net |

| Reaction with CS₂ | MP2 | Identified barrierless association and sulfur abstraction pathways for deprotonated oxazole. | researchgate.net |

| 2-Aminooxazole Formation | DFT | Elucidated the catalytic role of phosphate in cyclization and water elimination steps. | rsc.org |

Structure Activity Relationship Sar Studies of Oxazole 2 Carboxylates

Influence of the Phenyl Moiety at C-5 on Biological Activity

The presence and nature of the substituent at the C-5 position of the oxazole (B20620) ring play a pivotal role in determining the biological activity of oxazole-2-carboxylates. The phenyl group at this position is a common feature in many biologically active derivatives.

The substitution pattern on this phenyl ring can significantly modulate activity. For instance, in a series of compounds designed as antitubercular agents, the position of substituents on the C-5 phenyl ring was found to be crucial. Specifically, the placement of cyano and trifluoromethyl groups influenced the inhibitory concentration (IC50) against the target enzyme. mdpi.com This highlights that not only the presence of the phenyl ring but also its electronic and steric properties, dictated by its substituents, are key determinants of biological function. mdpi.com

Impact of the Ester Group at C-2 on Pharmacological Profiles

The ester group at the C-2 position of the oxazole core is another critical determinant of the pharmacological profile. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, a transformation that can have profound effects on activity. sci-hub.se

For example, in the development of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, the hydrolysis of the ethyl ester to the carboxylic acid was a key step in achieving the desired biological activity. jst.go.jp Similarly, for compounds targeting transactivation response RNA-binding protein 2 (TRBP2), the carboxylic acid derivative, obtained from the hydrolysis of the corresponding ester, exhibited potent inhibitory activity. acs.org

Effect of Substitutions on the Phenyl Ring (e.g., trifluoromethyl group)

As briefly mentioned, substitutions on the phenyl ring at the C-5 position are a key strategy for modulating the biological activity of oxazole-2-carboxylates. The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can have a significant impact.

In studies of antitubercular agents, compounds bearing a trifluoromethyl group on the phenyl ring were synthesized and evaluated. mdpi.com The potent activity of some of these analogues underscores the importance of this substituent. The trifluoromethyl group can alter the electronic distribution of the phenyl ring and enhance properties like metabolic stability and lipophilicity, which can lead to improved potency and pharmacokinetic profiles. For instance, in the development of furan-based analogues, the introduction of a trifluoromethyl group in combination with a cyano group was investigated to optimize activity. mdpi.com

The position of the trifluoromethyl group is also critical. The relative positioning of substituents on the phenyl ring can lead to steric interactions that may be detrimental to activity. mdpi.com Therefore, careful consideration of the substitution pattern is essential for maximizing the beneficial effects of the trifluoromethyl group.

Role of the Oxazole Heterocycle in Receptor Binding and Enzyme Inhibition

The oxazole ring itself is not merely a passive scaffold but an active participant in molecular recognition processes. This heterocycle can engage in various non-covalent interactions with biological targets, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. nih.govsemanticscholar.org These interactions are fundamental to the binding of oxazole-containing ligands to enzymes and receptors. semanticscholar.orgresearchgate.net

The oxazole nucleus is considered a pharmacophore in many drug candidates, meaning it is the essential part of the molecule responsible for its biological activity. nih.gov Its planar structure and the presence of both hydrogen bond donors and acceptors allow it to fit into specific binding pockets and interact with key amino acid residues. semanticscholar.orgrsc.org The oxazole ring's chemical properties are considered intermediate between those of furan (B31954) and pyridine, offering a unique electronic and steric profile that can be advantageous in drug design. rsc.org

The ability of the oxazole ring to act as a bioisostere for other chemical groups is another important aspect of its role in medicinal chemistry. researchgate.net This means it can replace another group in a molecule without significantly altering its biological activity, a strategy often used to improve a drug's pharmacokinetic properties.

Modifications to Enhance Binding Affinity and Selectivity

To improve the therapeutic potential of oxazole-2-carboxylates, medicinal chemists employ various strategies to enhance their binding affinity and selectivity for a specific biological target. These modifications are guided by SAR studies and often involve a combination of approaches.

One common strategy is the introduction of specific substituents on the phenyl ring at the C-5 position. As discussed, groups like halogens or trifluoromethyl can significantly impact activity. mdpi.com Another approach is to modify the ester group at the C-2 position or to hydrolyze it to the corresponding carboxylic acid, which can lead to stronger interactions with the target protein. jst.go.jpacs.org

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For oxazole-2-carboxylates, the relative orientation of the phenyl ring, the oxazole core, and the ester group can influence how the molecule interacts with its biological target.

Conformational analysis, often aided by computational modeling, can help predict the most stable and biologically active conformations. For example, in the development of inhibitors for the kinase ATR, the conformational energies of different heteroaryl replacements for an amide bond were calculated to predict their binding affinity. sci-hub.se It was found that the preferred conformation, which mimics the bioactive conformation of a known inhibitor, led to more potent compounds. sci-hub.se

This highlights that even subtle changes in the molecular structure that affect its preferred conformation can have a dramatic impact on bioactivity. Therefore, understanding the conformational preferences of ethyl 5-phenyloxazole-2-carboxylate and its derivatives is a crucial aspect of rational drug design, allowing for the development of molecules that are pre-organized for optimal binding to their target.

Anticancer Activity of Oxazole Carboxylates

The fight against cancer has led to the exploration of numerous chemical entities, and oxazole carboxylates have shown considerable promise in this arena.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A key characteristic of an effective anticancer agent is its ability to halt the uncontrolled proliferation of cancer cells and induce programmed cell death, or apoptosis. Derivatives of this compound have demonstrated the capacity to induce apoptosis in various cancer cell lines. nih.gov For instance, some derivatives trigger apoptosis through the activation of caspases, which are crucial enzymes in the apoptotic pathway. This process is often accompanied by cell cycle arrest, preventing the cancer cells from dividing and multiplying. The induction of apoptosis is a desirable mechanism for cancer therapy as it eliminates malignant cells without causing the inflammation associated with other forms of cell death. nih.gov

The process of apoptosis is complex, involving both intrinsic and extrinsic pathways. nih.gov Research has shown that some natural and synthetic compounds can modulate the expression of key regulatory proteins in these pathways, such as the Bcl-2 family of proteins which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov A shift in the balance towards pro-apoptotic proteins can trigger the apoptotic cascade. nih.govnih.gov

Mechanisms of Action in Various Cancer Cell Lines (e.g., HepG2, HT-29, MCF-7, PC-3, HCT-116)

The anticancer effects of this compound derivatives have been evaluated against a range of human cancer cell lines, revealing diverse mechanisms of action.

HepG2 (Hepatocellular Carcinoma): Studies on HepG2 cells have been a focus of research into the anticancer properties of related compounds. nih.govresearchgate.net

HT-29 and HCT-116 (Colon Cancer): In colon cancer cell lines like HT-29 and HCT-116, certain oxazole derivatives have shown significant antiproliferative effects. mdpi.comnih.govresearchgate.net For example, some thiophene-substituted oxazole derivatives have demonstrated potency against HCT-116 cells. mdpi.com The anticancer effects in these cell lines can be mediated by inducing cell cycle arrest and apoptosis. mdpi.com Specifically, some compounds have been shown to cause G1 arrest in HCT-116 cells. mdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various derivatives against these cell lines. For instance, one study reported IC50 values for a series of compounds against LoVo and HCT-116 cells, with the most potent against HCT-116 showing an IC50 of 160.96 ± 5.43 µM. mdpi.com Another benzofuran (B130515) derivative showed an IC50 of 8.5 μg/mL against the HCT 116 cell line. researchgate.net

MCF-7 (Breast Cancer): this compound itself has exhibited low micromolar activity against MCF-7 breast cancer cells, inducing cell cycle arrest. Other studies have reported an IC50 value of 30 µM for this compound in MCF-7 cells after 48 hours of treatment, with apoptosis being induced through caspase pathway activation. Thiophene-substituted oxazole derivatives have also shown activity against MCF-7 cells. cbccollege.in Furthermore, research on related structures has identified compounds with significant antiproliferative activity against MCF-7 cells, with IC50 values as low as 23.2 µM. nih.gov

PC-3 (Prostate Cancer): While direct studies on this compound in PC-3 cells are less common, related heterocyclic compounds have shown marked antitumor activity against prostate cancer models. nih.gov

Interactive Table: Anticancer Activity of Oxazole Derivatives

| Cell Line | Cancer Type | Observed Effects | IC50 Values |

| HepG2 | Hepatocellular Carcinoma | Antiproliferative activity | Varies by derivative |

| HT-29 | Colon Cancer | Antiproliferative activity | Varies by derivative |

| HCT-116 | Colon Cancer | G1 cell cycle arrest, Apoptosis | 160.96 ± 5.43 µM (for a thiophene (B33073) derivative) mdpi.com |

| MCF-7 | Breast Cancer | Cell cycle arrest, Apoptosis | ~30 µM |

| PC-3 | Prostate Cancer | Antitumor activity in models | Not specified |

Target Identification (e.g., Tubulin, CDK2, DNA gyrase, COX enzymes)

The efficacy of anticancer drugs often lies in their ability to interact with specific molecular targets within cancer cells. For oxazole derivatives, several potential targets have been identified.

Tubulin: While not explicitly confirmed for this compound, the broader class of oxazoles has been investigated for anti-mitotic activity, which often involves interaction with tubulin. researchgate.net

CDK2 (Cyclin-Dependent Kinase 2): Given that some derivatives induce cell cycle arrest, it is plausible that they may interact with key cell cycle regulators like CDK2. However, direct evidence for this specific target is still emerging.

DNA Gyrase: DNA gyrase is a topoisomerase enzyme essential for bacterial DNA replication and is a known target for some antibacterial agents. While its role as a primary target for the anticancer activity of oxazole carboxylates is less established, some dual inhibitors of topoisomerases I and II have shown significant antitumor activity. nih.gov

COX (Cyclooxygenase) Enzymes: Oxazole-containing compounds, such as Oxaprozin, are known COX-2 inhibitors, which points to the potential for derivatives of this compound to target inflammatory pathways that can contribute to cancer development. cbccollege.in

In Vivo Antitumor Activity in Xenograft Models

Promising in vitro results have prompted the evaluation of oxazole carboxylate derivatives in in vivo animal models, typically using human tumor xenografts implanted in immunodeficient mice. These studies provide a more comprehensive understanding of a compound's therapeutic potential.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. cbccollege.in The oxazole ring is a key structural feature in many compounds with antibacterial and antifungal activities. cbccollege.in

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

The antibacterial spectrum of these compounds extends to both Gram-positive and Gram-negative bacteria, which differ in their cell wall structure.

Staphylococcus aureus : Several studies have reported the inhibitory effects of this compound derivatives against Staphylococcus aureus, a common Gram-positive bacterium responsible for various infections. cbccollege.inrjstonline.comrjstonline.comnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for some derivatives. For example, one study reported an MIC of 100 μg/mL for a specific derivative against S. aureus. rjstonline.com Another study found that a series of benzoxazole (B165842) derivatives possessed a broad spectrum of activity with MIC values ranging from 25-200 microg/mL. nih.gov

Escherichia coli : Derivatives have also shown activity against Escherichia coli, a well-known Gram-negative bacterium. cbccollege.inrjstonline.comnih.govnih.gov Studies have demonstrated significant inhibitory effects, with one report indicating an MIC of 50 µg/mL for this compound against both S. aureus and E. coli.

Mycobacterium tuberculosis : The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. mdpi.comasm.orgnih.gov Oxazole-containing compounds have shown promise in this area. cbccollege.innih.gov A number of synthesized oxazoline (B21484) and oxazole compounds have demonstrated impressive activity against M. tuberculosis, including its non-replicating form. nih.gov Some fused oxazoloquinoline derivatives have emerged as lead antitubercular agents with MIC values as low as 1 microg/mL. researchgate.net

Interactive Table: Antibacterial Activity of Oxazole Derivatives

| Bacterial Strain | Gram Type | Observed Activity | MIC Values |

| Staphylococcus aureus | Gram-Positive | Inhibitory effects | 100 µg/mL (for a specific derivative) rjstonline.com |

| Escherichia coli | Gram-Negative | Inhibitory effects | 50 µg/mL (for this compound) |

| Mycobacterium tuberculosis | N/A | Inhibitory effects | As low as 1 µg/mL (for fused oxazoloquinoline derivatives) researchgate.net |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For derivatives of Ethyl 5-phenyloxazole-2-carboxylate, docking studies have been crucial in identifying and understanding interactions with various biological targets.

Binding affinity, often quantified by metrics like the inhibition constant (IC50) or dissociation constant (Kd), measures the strength of the interaction between a ligand and its target. Molecular docking programs estimate this affinity by calculating a scoring function that represents the free energy of binding. Studies on compounds structurally related to this compound have demonstrated potent binding affinities against several therapeutic targets. For instance, a derivative of 5-phenyloxazole-2-carboxylic acid showed significant antiproliferative activity with IC50 values of 0.78 µM, 1.08 µM, and 1.27 µM against Hela, A549, and HepG2 cancer cell lines, respectively. nih.gov Another related compound exhibited inhibitory activity against Spleen Tyrosine Kinase (SYK) with IC50 values in the nanomolar range. evitachem.com Furthermore, surface plasmon resonance (SPR) assays have been employed to directly measure the binding affinity of related phenyloxazole compounds. researchgate.net

Table 1: Examples of Binding Affinity for Structurally Related Compounds

| Compound Class/Derivative | Target | Affinity Metric | Reported Value | Source |

|---|---|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | Hela Cancer Cell Line | IC50 | 0.78 µM | nih.gov |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 Cancer Cell Line | IC50 | 1.08 µM | nih.gov |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 Cancer Cell Line | IC50 | 1.27 µM | nih.gov |

| 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Spleen Tyrosine Kinase (SYK) | IC50 | Nanomolar range | evitachem.com |

| Isoxazole (B147169) derivative (Compound 6b) | Hsp90α | Kd | 0.44 µM | mdpi.com |

Docking simulations have successfully predicted the interaction of oxazole (B20620) derivatives with a variety of important biological targets. These studies suggest that the oxazole scaffold can effectively fit into the binding sites of proteins involved in cancer and inflammation. For example, molecular docking indicated that a 5-phenyloxazole-2-carboxylic acid derivative binds effectively to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. nih.gov In another study, derivatives of 2-phenyl-4-substituted oxazole were docked against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net Other identified targets for this class of compounds include phosphodiesterase type 4 (PDE4B), Peroxisome Proliferator-Activated Receptor γ (PPARγ), Protein–Tyrosine Phosphatase 1B (PTP-1B), and the molecular chaperone Hsp90α. mdpi.comjst.go.jpsci-hub.se The oxazole ring often participates in crucial interactions like hydrogen bonding and π-π stacking within the active sites of these proteins.

Table 2: Identified Biological Targets for Oxazole Derivatives through Molecular Docking

| Compound Class/Derivative | Biological Target | Therapeutic Area | Source |

|---|---|---|---|

| 5-phenyloxazole-2-carboxylic acid derivatives | Tubulin (Colchicine site) | Cancer | nih.gov |

| 2-phenyl-4-substituted oxazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer | researchgate.net |

| 4-phenyl-2-oxazole derivatives | Phosphodiesterase type 4 (PDE4B) | Inflammation (Asthma/COPD) | sci-hub.se |

| Tetrahydroisoquinoline-3-carboxylic acid derivatives with phenyloxazole moiety | PPARγ and PTP-1B | Diabetes | jst.go.jp |

| 2-phenyloxazole-substituted purine | Hsp90α | Cancer | mdpi.com |

| 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Spleen Tyrosine Kinase (SYK) | Inflammation/Autoimmune Disease | evitachem.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scribd.com QSAR models are developed by correlating physicochemical descriptors of molecules (such as steric, electronic, and hydrophobic properties) with their experimentally measured activity. scribd.com

While specific QSAR studies focusing exclusively on this compound are not prevalent, the methodology has been applied to related heterocyclic structures to predict their therapeutic potential. For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to model the antifungal activity of novel triazole derivatives. researchgate.net These models generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity. researchgate.net The statistical robustness of a QSAR model is typically validated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.complos.org For related compounds, QSAR analysis has also been used to predict anticonvulsant activity. evitachem.com

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations are particularly useful for understanding the distribution of electrons and predicting molecular properties such as frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com

For oxazole-containing compounds, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31G* or Def2TZVP, have been employed to predict their electronic properties and reactivity. mdpi.com For example, calculations on methyl oxazole-4-carboxylate have been used to determine the Gibbs free energy of transition states, HOMO coefficients, and partial charges on atoms. beilstein-journals.org This information helps predict the regioselectivity of chemical reactions, such as identifying which position on the oxazole ring is most susceptible to electrophilic attack. beilstein-journals.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and stability. espublisher.com

Table 3: Application of DFT in Analyzing Oxazole Derivatives

| DFT Application | Calculated Properties | Insight Gained | Source |

|---|---|---|---|

| Modeling Electronic Properties | Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of regioselectivity for electrophilic attack | |

| Predicting Reaction Selectivity | Gibbs Free Energy, HOMO coefficients, Partial Charges | Favored sites for direct arylation (C2 vs. C5) | beilstein-journals.org |

| Investigating Reaction Mechanisms | Transition state energies | Elucidation of cycloaddition reaction pathways | mdpi.com |